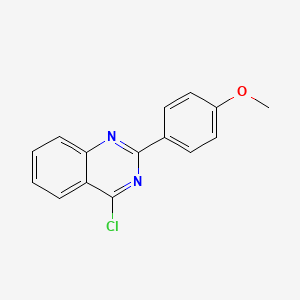

4-Chloro-2-(4-methoxyphenyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHKQTMYCDKELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352708 | |

| Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55391-00-9 | |

| Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quinazoline Nucleus: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the History, Synthesis, and Therapeutic Significance of a Privileged Heterocycle

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a testament to the power of heterocyclic chemistry in drug discovery.[1][2] From its initial synthesis in the late 19th century to its current prominence in a multitude of therapeutic agents, the journey of the quinazoline nucleus is a compelling narrative of chemical innovation and pharmacological impact. This technical guide provides an in-depth exploration of the history, synthetic evolution, and profound significance of quinazoline derivatives in modern medicine. We will delve into the causality behind synthetic choices, elucidate the mechanisms of action of key quinazoline-based drugs, and provide a forward-looking perspective for researchers, scientists, and drug development professionals. The content is structured to offer not just a recitation of facts, but a cohesive understanding of why this "privileged scaffold" continues to be a focal point of intensive research.

Introduction: The Architectural Elegance of the Quinazoline Core

Quinazoline is an organic compound with the chemical formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyrimidine ring, a structure also known as 1,3-diazanaphthalene.[1] This fusion imparts a unique electronic and steric architecture, making it an exceptional scaffold for interacting with a wide array of biological targets. The two nitrogen atoms within the pyrimidine ring are not electronically equivalent, leading to a marked polarization of the 3,4-double bond, which significantly influences its chemical reactivity and biological interactions.[3] While the parent quinazoline molecule is of limited use, its substituted derivatives are at the heart of numerous pharmacologically active compounds.[1] The versatility of the quinazoline core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of quinazoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[2][3][4]

A Historical Odyssey: From Discovery to Clinical Prominence

The story of quinazoline begins in the latter half of the 19th century. In 1869, Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[3] However, the parent quinazoline was not prepared until 1895 by August Bischler and Lang, who achieved this by decarboxylating quinazoline-2-carboxylic acid.[1][3] A more practical synthesis was later developed by Siegmund Gabriel in 1903.[1][3] For many decades, quinazolines remained a subject of academic curiosity. It was in the mid-20th century that their therapeutic potential began to be realized, leading to a surge in research. Today, over 200 biologically active quinazoline and quinoline alkaloids have been identified, and several synthetic derivatives have been approved by the U.S. Food and Drug Administration (FDA) for clinical use, particularly in oncology.[1][4][5]

The Art and Science of Quinazoline Synthesis: A Methodological Overview

The construction of the quinazoline core has been the subject of extensive research, leading to a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Historically, the synthesis of quinazolines has relied on the cyclization of appropriately substituted ortho-amino- or ortho-nitro-aromatic compounds. A foundational method is the Niementowski quinazolinone synthesis , which involves the condensation of anthranilic acid with amides.[6]

Experimental Protocol: Niementowski Quinazolinone Synthesis

-

Reactant Preparation: A mixture of anthranilic acid (1 equivalent) and formamide (excess, serving as both reactant and solvent) is prepared in a round-bottom flask.

-

Thermal Cyclization: The mixture is heated to 120-130 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Causality: The elevated temperature is necessary to drive the condensation and subsequent cyclization, overcoming the activation energy for the formation of the heterocyclic ring.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product, quinazolin-4(3H)-one, is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods.[2] These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents and minimize waste generation.[2]

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the synthesis of quinazolines and quinazolinones by dramatically reducing reaction times and often improving yields.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones

-

Reactant Mixture: Anthranilic acid (1 equivalent), an appropriate acyl chloride (1.1 equivalents), and a primary amine (1.1 equivalents) are combined in a microwave-safe reaction vessel.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power (e.g., 640 watts) and temperature for a short duration (typically a few minutes).[6] Causality: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the reaction rate significantly compared to conventional heating.

-

Product Isolation: After cooling, the reaction mixture is diluted with water, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed and can be purified by column chromatography or recrystallization.

Catalytic and Multi-Component Reactions: Modern synthetic strategies often employ transition metal catalysts (e.g., palladium, copper) and multi-component reactions (MCRs) to construct the quinazoline scaffold in a single step from readily available starting materials.[7]

Caption: Comparison of classical and modern synthetic approaches to the quinazoline core.

The Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of drugs targeting a wide range of diseases.[4]

Anticancer Activity: The Kinase Inhibitor Revolution

Perhaps the most significant contribution of quinazolines to medicine is in the field of oncology.[5] Many quinazoline derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: A prominent class of quinazoline-based anticancer drugs targets the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a key role in cell growth and proliferation.[1]

-

Gefitinib (Iressa®): Approved by the FDA in 2003, gefitinib was one of the first targeted therapies for non-small-cell lung cancer (NSCLC).[1][5] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote tumor growth.[1]

-

Erlotinib (Tarceva®): Approved in 2004 for NSCLC and later for pancreatic cancer, erlotinib also functions as a reversible EGFR tyrosine kinase inhibitor.[5]

-

Lapatinib (Tykerb®): This dual inhibitor targets both EGFR and human epidermal growth factor receptor 2 (HER2), another important tyrosine kinase in breast cancer.[1][5]

-

Afatinib (Gilotrif®): An irreversible inhibitor of both EGFR and HER2, afatinib has shown efficacy against tumors that have developed resistance to reversible inhibitors like gefitinib and erlotinib.[1]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 7. Quinazoline synthesis [organic-chemistry.org]

A Preliminary Investigation of 4-Chloro-2-(4-methoxyphenyl)quinazoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its derivatives exhibit a remarkable breadth of biological activities, but their most profound impact has been in oncology.[1][3][4] Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, are FDA-approved targeted therapies, fundamentally changing the treatment landscape for cancers like non-small-cell lung cancer (NSCLC).[3][5][6] These agents typically function by inhibiting key signaling proteins, offering a more precise and often better-tolerated alternative to traditional chemotherapy.[1]

This guide focuses on a specific, yet representative, member of this class: 4-Chloro-2-(4-methoxyphenyl)quinazoline . This compound embodies key structural motifs known to confer potent bioactivity: a 2-aryl group (the 4-methoxyphenyl moiety) and a reactive chloro-substituent at the 4-position, which can serve as a crucial site for synthetic modification or direct interaction with biological targets.[7] This document provides a preliminary framework for investigating its bioactivity, grounded in the established pharmacology of its chemical class. We will explore the most probable mechanisms of action, present detailed protocols for their experimental validation, and discuss the interpretation of potential outcomes.

Part 1: Postulated Core Mechanisms of Action

Based on extensive literature on structurally related 2-arylquinazolines, two primary anticancer mechanisms are hypothesized for this compound. These pathways are not mutually exclusive and represent the most logical starting points for a comprehensive bioactivity screen.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and, consequently, cell division.[8] Disruption of their dynamics is a clinically validated anticancer strategy. A close structural analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a potent inducer of apoptosis that functions by inhibiting tubulin polymerization.[9] This precedent strongly suggests that the target compound may share this mechanism.

Causality: By binding to tubulin, the compound would prevent its polymerization into microtubules. This disruption arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis).[8][10]

Caption: Postulated mechanism of tubulin polymerization inhibition.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The quinazoline scaffold is the foundational structure for numerous first and second-generation EGFR inhibitors.[5][6][11] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and metastasis.[6][12] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5]

Causality: The 4-anilinoquinazoline scaffold is known to act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[6][12] By blocking ATP binding, the compound prevents the autophosphorylation of the receptor, thereby inhibiting the activation of all subsequent downstream pro-survival signals.

Caption: Inhibition of the EGFR signaling pathway at the ATP-binding site.

Part 2: Framework for Preliminary Bioactivity Investigation

A tiered approach is recommended to efficiently screen for and characterize the bioactivity of this compound. The workflow begins with a broad assessment of cytotoxicity, followed by specific mechanistic assays to elucidate the mode of action.

Experimental Workflow

This diagram outlines a logical progression from initial screening to mechanistic validation. A positive result in the primary cytotoxicity assay justifies proceeding to more resource-intensive secondary assays.

Caption: Tiered workflow for investigating compound bioactivity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[13][14]

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Test compound and vehicle (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

PI/RNase Staining Buffer

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.

-

Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge to form a cell pellet.

-

Fixation: Wash the pellet with PBS. Resuspend the cells gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed. This fixes the cells and prevents clumping. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA and ensure that PI only stains DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control to identify any cell cycle arrest.

Part 3: Data Interpretation and Broader Potential

Quantitative Data Summary

The primary output from cytotoxicity screening is the IC₅₀ value. These data should be tabulated to compare the compound's potency across different cancer cell lines. A potent compound typically exhibits activity in the low micromolar to nanomolar range.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 1.25 |

| A549 | Non-Small-Cell Lung | 2.50 |

| HCT-116 | Colon Carcinoma | 0.95 |

| PC-3 | Prostate Carcinoma | 3.10 |

| Doxorubicin | (Positive Control) | 0.08 |

Data are hypothetical, for illustrative purposes, based on activities of similar quinazoline compounds found in the literature.[13][14]

Interpretation:

-

Potency: An IC₅₀ value below 10 µM is generally considered a promising result for a screening hit.

-

Selectivity: Differences in IC₅₀ values between cell lines may suggest selectivity, potentially linked to the expression levels of the compound's target (e.g., higher EGFR expression in A549 cells).

Broader Therapeutic Potential

While oncology is the most probable application, the quinazoline scaffold is notoriously versatile.[2] Should primary anticancer screens yield negative or weak results, or to broaden the scope of the investigation, other activities reported for 2-arylquinazolines are worth considering:

-

Anti-parasitic: Derivatives have shown potent activity against Leishmania donovani and Trypanosoma cruzi.[15][16] Evaluation could involve in vitro assays against these parasites.

-

Anti-inflammatory: Some quinazolinone derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential in treating inflammatory disorders.[17]

Conclusion

This compound stands as a compound of significant interest based on the well-established therapeutic relevance of its chemical class. The structural features strongly support the hypothesis that its primary bioactivity will be in the realm of anticancer therapeutics, likely driven by mechanisms involving the disruption of microtubule dynamics or the inhibition of critical oncogenic kinases like EGFR. The experimental framework provided in this guide offers a robust, logical, and efficient path for the preliminary investigation of this compound. The successful elucidation of its potency and mechanism of action will be a crucial step in determining its potential for development as a novel therapeutic agent.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. Retrieved from [Link]

-

Li, D., et al. (2022). Synthesis and biological evaluation of new series of quinazoline derivatives as EGFR/HER2 dual-target inhibitors. Bioorganic & Medicinal Chemistry, 65, 116776. Retrieved from [Link]

-

Sharma, P., et al. (2018). Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. MedChemComm, 9(3), 535–545. Retrieved from [Link]

-

De Rycker, M., et al. (2021). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 64(14), 10115–10129. Retrieved from [Link]

-

Yadav, P., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 56(8), 2275-2286. Retrieved from [Link]

-

Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771–4779. Retrieved from [Link]

-

Al-Obaid, A. M., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 26(18), 5627. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(99), 97268–97293. Retrieved from [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(38), 24901–24911. Retrieved from [Link]

-

Li, Q., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5343. Retrieved from [Link]

-

Stasevych, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11628. Retrieved from [Link]

-

Kumar, A., et al. (2023). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 28(11), 4426. Retrieved from [Link]

-

Sharma, A., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure, 1301, 137350. Retrieved from [Link]

-

Al-Rashood, S. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. Retrieved from [Link]

-

Pop, O. L., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7856. Retrieved from [Link]

-

da Silva, G. O., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34, 1483-1517. Retrieved from [Link]

-

Al-Salahi, R., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2018, 1–10. Retrieved from [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Faghih, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19996. Retrieved from [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Informatics in Medicine Unlocked, 50, 101861. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 12. Quinazoline - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of 4-Chloro-2-(4-methoxyphenyl)quinazoline

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-Chloro-2-(4-methoxyphenyl)quinazoline, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The protocols outlined below are designed to ensure high purity of the final compound, which is critical for subsequent synthetic steps and biological assays. This document emphasizes not just the procedural steps but the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Purity for a Privileged Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of therapeutic agents, including anticancer and antimalarial drugs.[2][4] this compound serves as a versatile building block, with the chlorine atom at the 4-position acting as a facile leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.

The purity of this intermediate is paramount. Impurities, such as the starting material 2-(4-methoxyphenyl)quinazolin-4(3H)-one or by-products from the chlorination reaction, can lead to undesired side reactions, complicate reaction monitoring, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API). This guide details robust purification strategies to mitigate these risks.

Understanding the Synthesis and Potential Impurities

A common synthetic route to this compound involves the chlorination of 2-(4-methoxyphenyl)quinazolin-4(3H)-one.[5][6][7] This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6][8]

Common Impurities to Consider:

-

Unreacted Starting Material: 2-(4-methoxyphenyl)quinazolin-4(3H)-one. Its presence indicates an incomplete reaction.

-

Hydrolysis Product: If the product is exposed to moisture, the 4-chloro group can hydrolyze back to the 4-hydroxy (or quinazolinone) form.

-

By-products from Chlorinating Agent: Residual decomposition products of thionyl chloride or phosphorus oxychloride.

-

Solvent Residues: Organic solvents used in the synthesis and work-up.

The purification strategies detailed below are designed to effectively remove these common impurities.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the reaction and the impurity profile of the crude product.

Work-up and Initial Purification: Quenching and Extraction

Causality: The initial work-up is a critical first step in purification. The goal is to neutralize any remaining chlorinating agent and separate the product from inorganic by-products.

Protocol:

-

Reaction Quenching: After the reaction is complete (as monitored by TLC or LC-MS), the reaction mixture is typically cooled to room temperature. The excess chlorinating agent is carefully quenched by pouring the reaction mixture into ice-cold water or a mixture of ice and a mild base like sodium bicarbonate solution. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent. Dichloromethane (DCM) is a common choice due to the good solubility of the product.[5]

-

Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization: The Workhorse of Purification

Causality: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound will have a different solubility profile from the impurities in a given solvent system. As a saturated solution cools, the compound with the lower solubility will crystallize out, leaving the more soluble impurities in the mother liquor.

Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Based on the purification of a similar compound, 4-chloro-2-(4-methylphenyl)quinazoline, petroleum ether is a good starting point for a non-polar solvent.[8] Given the presence of the methoxy group, a slightly more polar solvent or a mixed solvent system might be optimal.

-

Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile, and mixtures thereof) at room and elevated temperatures.

-

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Systems for Recrystallization

| Solvent/Solvent System | Polarity | Rationale |

| Petroleum Ether | Non-polar | Effective for a similar, less polar analogue.[8] |

| Hexane/Ethyl Acetate | Tunable | Allows for fine-tuning of polarity to optimize solubility. |

| Isopropanol | Polar Protic | Can be effective for removing more polar impurities. |

| Ethanol | Polar Protic | Similar to isopropanol, with different solubility characteristics. |

Column Chromatography: For High Purity and Difficult Separations

Causality: Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[9][10][11] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.

Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

-

TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal eluent system should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.

-

-

Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the column.

-

Elution: Begin eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Eluent Systems for Column Chromatography

| Eluent System (v/v) | Polarity | Application |

| Hexane:Ethyl Acetate (9:1 to 7:3) | Low to Medium | A good starting point for separating the product from less polar impurities.[9] |

| Dichloromethane:Methanol (99:1 to 95:5) | Medium to High | Useful for eluting more polar compounds and for difficult separations. |

Experimental Workflow: Purification and Analysis

Caption: A typical workflow for the purification and subsequent purity analysis of this compound.

Purity Assessment: Validating the Outcome

Trustworthiness: A robust analytical workflow is essential to validate the purity of the final compound.

-

Thin Layer Chromatography (TLC): A quick and inexpensive method to assess the number of components in a sample and to monitor the progress of a reaction or chromatographic separation. A single spot on the TLC plate is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[12][13] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound. The absence of impurity peaks in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Logical Relationship: Purification and Purity Assessment

Caption: The logical flow from impure starting material to a validated pure compound.

Conclusion

The purification of this compound is a critical step in the synthesis of many important molecules. By understanding the potential impurities and employing a systematic approach to purification and analysis, researchers can ensure the high quality of this key intermediate. The protocols and guidelines presented in these application notes provide a solid foundation for achieving this goal.

References

-

PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available from: [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

- Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.

-

YouTube. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available from: [Link]

-

National Center for Biotechnology Information. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available from: [Link]

-

University of Washington Tacoma Digital Commons. Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Available from: [Link]

-

SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. Available from: [Link]

-

Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

-

National Center for Biotechnology Information. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

-

MDPI. 3-Aryl-5-aminobiphenyl Substituted[5][8][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available from: [Link]

-

PubChem. 4-Chloro-2-(3-methoxyphenyl)quinazoline. Available from: [Link]

-

National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

-

Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Available from: [Link]

-

ResearchGate. (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Available from: [Link]

-

National Center for Biotechnology Information. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Available from: [Link]

-

MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

-

Wikipedia. Quinazoline. Available from: [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. tacoma.uw.edu [tacoma.uw.edu]

- 11. researchgate.net [researchgate.net]

- 12. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Quinazoline synthesis [organic-chemistry.org]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2-(4-methoxyphenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The 2,4-disubstituted quinazoline motif is of particular importance, forming the core of several clinically approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib used in cancer therapy.[4]

The synthetic accessibility and versatility of the 4-position of the quinazoline ring make it a focal point for molecular diversification. Specifically, 4-Chloro-2-(4-methoxyphenyl)quinazoline serves as a key intermediate for the synthesis of libraries of novel bioactive compounds. The electron-withdrawing nature of the quinazoline ring system, further influenced by the 2-aryl substituent, activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

This comprehensive guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, offering in-depth mechanistic insights and field-proven protocols for its reaction with various nucleophiles.

Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction of this compound with nucleophiles proceeds via a well-established SNAr mechanism. This two-step addition-elimination process is characteristic of electron-deficient aromatic and heteroaromatic systems.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazoline ring system, which is crucial for the stability of this intermediate.[5][6]

Step 2: Elimination of the Leaving Group

In the subsequent step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack compared to the C2 position.[6][7] This inherent electronic preference underscores the regioselectivity of the SNAr reaction at the C4 position under mild conditions.[1]

Visualization of the SNAr Mechanism

Caption: General mechanism of the SNAr reaction on this compound.

Protocols for Nucleophilic Substitution Reactions

The following section details robust and versatile protocols for the reaction of this compound with various classes of nucleophiles. The choice of solvent, base, and reaction temperature is critical for achieving high yields and purity.

I. Reactions with N-Nucleophiles (Amines)

The synthesis of 4-aminoquinazoline derivatives is a widely employed transformation in the development of kinase inhibitors and other therapeutic agents.[4] The reaction of this compound with primary and secondary amines generally proceeds with high efficiency.

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine of choice (1.1 - 1.5 equivalents)

-

Solvent: Isopropanol, n-Butanol, or Dimethylformamide (DMF)

-

Base (optional, for amine hydrochlorides): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 0.1-0.2 M), add the amine (1.1-1.5 eq).

-

If the amine is used as a hydrochloride salt, add a suitable non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Solvent: Polar protic solvents like isopropanol and n-butanol are effective at solvating the starting materials and the intermediate Meisenheimer complex. DMF, a polar aprotic solvent, can also be used and may accelerate the reaction rate.

-

Base: The use of a base is necessary to neutralize the HCl generated during the reaction, particularly when using amine salts as starting materials. Excess amine can also serve as the base.

-

Temperature: Refluxing temperatures are generally required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[4]

Materials:

-

This compound

-

Amine of choice (1.1 - 1.5 equivalents)

-

Solvent: Tetrahydrofuran (THF)/Water (1:1), Ethanol, or Acetonitrile

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 eq), the amine (1.1-1.5 eq), and the chosen solvent (e.g., THF/Water 1:1, 0.2-0.5 M).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes). The reaction progress can be monitored by LC-MS.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction as described in Protocol 1.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time. This is particularly advantageous for less reactive amines.

-

Solvent System: The choice of a polar solvent that absorbs microwave radiation efficiently is crucial. THF/water mixtures and ethanol are excellent choices.

II. Reactions with O-Nucleophiles (Phenols)

The synthesis of 4-aryloxyquinazolines introduces a different class of substituents, expanding the chemical space for drug discovery. These reactions typically require a base to deprotonate the phenol, generating a more potent phenoxide nucleophile.

Materials:

-

This compound

-

Phenol of choice (1.2 - 2.0 equivalents)

-

Base: Potassium carbonate (K2CO3), Sodium hydride (NaH), or Cesium carbonate (Cs2CO3) (1.5 - 2.5 equivalents)

-

Solvent: Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon) for reactions with NaH

Procedure:

-

To a solution of the phenol (1.2-2.0 eq) in the chosen solvent (e.g., DMF, 0.1-0.2 M), add the base (e.g., K2CO3, 1.5-2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor by TLC.

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base: A base is essential to deprotonate the weakly acidic phenol, forming the much more nucleophilic phenoxide. The choice of base can influence the reaction rate, with stronger bases like NaH often leading to faster reactions.

-

Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they effectively solvate cations while leaving the anionic nucleophile relatively unsolvated and thus more reactive.

-

Temperature: Elevated temperatures are generally necessary to promote the reaction between the less nucleophilic phenoxide and the chloroquinazoline.

III. Reactions with S-Nucleophiles (Thiols)

The introduction of a thioether linkage at the C4 position can significantly impact the biological activity and physicochemical properties of the quinazoline scaffold. Similar to phenols, thiols require a base to form the more reactive thiolate anion.

Materials:

-

This compound

-

Thiol of choice (1.1 - 1.5 equivalents)

-

Base: Potassium carbonate (K2CO3) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

-

Solvent: Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetone, 0.1-0.2 M), add the thiol (1.1-1.5 eq) and the base (e.g., K2CO3, 1.5-2.0 eq).

-

Heat the reaction mixture to reflux (typically 50-80 °C) and monitor by TLC.

-

Upon completion (typically 1-6 hours), cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate. K2CO3 is a commonly used and effective base for this transformation.

-

Solvent: Acetone and acetonitrile are suitable solvents for this reaction, providing good solubility for the reactants and facilitating the SNAr process.

-

Reactivity: Thiols are generally more nucleophilic than the corresponding alcohols, which often allows for milder reaction conditions (lower temperatures and shorter reaction times) compared to O-arylation.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound.

| Nucleophile Class | Typical Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |

| N-Nucleophiles | Aniline | Isopropanol | - | 80 | 4-8 | 4-Anilino-2-(4-methoxyphenyl)quinazoline |

| Benzylamine | Ethanol | TEA | 80 | 2-6 | 4-(Benzylamino)-2-(4-methoxyphenyl)quinazoline | |

| Morpholine | THF/H2O (1:1) | - | 120 (MW) | 0.25-0.5 | 4-(Morpholin-4-yl)-2-(4-methoxyphenyl)quinazoline | |

| O-Nucleophiles | Phenol | DMF | K2CO3 | 100 | 6-12 | 4-Phenoxy-2-(4-methoxyphenyl)quinazoline |

| 4-Methoxyphenol | ACN | Cs2CO3 | 80 | 8-16 | 4-(4-Methoxyphenoxy)-2-(4-methoxyphenyl)quinazoline | |

| S-Nucleophiles | Thiophenol | Acetone | K2CO3 | 60 | 2-4 | 4-(Phenylthio)-2-(4-methoxyphenyl)quinazoline |

| Benzyl mercaptan | DMF | TEA | 50 | 1-3 | 4-(Benzylthio)-2-(4-methoxyphenyl)quinazoline |

Experimental Workflow Visualization

Caption: A generalized workflow for the nucleophilic substitution of this compound.

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful and versatile tool for the synthesis of a diverse range of 2,4-disubstituted quinazolines. By carefully selecting the nucleophile, solvent, base, and reaction conditions, researchers can efficiently generate libraries of compounds for biological screening and lead optimization. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of the vast chemical space accessible from this privileged scaffold.

References

-

8][9][10]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties.

-

8][9][10]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Kinase Inhibitors from 4-Chloro-2-(4-methoxyphenyl)quinazoline

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic nature provides a robust framework for the precise spatial arrangement of various substituents, enabling targeted interactions within the ATP-binding pocket of a wide range of kinases.[1] This has led to the successful development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2]

The starting material, 4-Chloro-2-(4-methoxyphenyl)quinazoline, represents a key intermediate for the synthesis of a diverse library of quinazoline-based kinase inhibitors. The chlorine atom at the 4-position is a reactive leaving group, readily displaced by nucleophiles such as anilines, which is a common strategy in the synthesis of many potent kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile starting material to develop novel kinase inhibitors, with a focus on EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary targets.

Strategic Approach to Kinase Inhibitor Development

Our developmental strategy initiates with the synthesis of a focused library of candidate compounds, followed by a systematic evaluation of their biological activity. This iterative process of synthesis and testing is fundamental to establishing a robust Structure-Activity Relationship (SAR) and identifying lead compounds for further optimization.

Part 1: Synthesis of 4-Anilino-2-(4-methoxyphenyl)quinazoline Derivatives

The primary synthetic route to generate a library of potential kinase inhibitors from this compound involves a nucleophilic aromatic substitution reaction at the C4 position with a variety of substituted anilines. This reaction is typically straightforward and allows for the introduction of diverse chemical functionalities to probe the SAR.

Protocol 1: General Procedure for the Synthesis of 4-Anilino-2-(4-methoxyphenyl)quinazoline Derivatives

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Addition of Aniline: Add 1.1 to 1.5 equivalents of the desired substituted aniline to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are generally complete within 2-24 hours.

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ethanol), and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitates. Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.

-

-

Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Synthesis Examples:

| Derivative | Aniline Used | Key Observations |

| Compound A | 3-chloro-4-fluoroaniline | Formation of a crystalline product upon cooling. |

| Compound B | 3-ethynylaniline | Reaction may require slightly longer heating time. |

| Compound C | 4-amino-N-methylpiperidine | A stronger base may be required as a scavenger. |

Part 2: In Vitro Kinase Inhibition Assays

The initial biological evaluation of the synthesized compounds involves determining their ability to inhibit the enzymatic activity of the target kinases, EGFR and VEGFR-2. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]

-

Reagent Preparation:

-

Prepare the desired concentrations of test compounds and a positive control inhibitor (e.g., Gefitinib) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of recombinant human EGFR kinase in kinase assay buffer.

-

Prepare a solution of the substrate (e.g., a poly(Glu,Tyr) peptide) and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the test compound or control.

-

Add the EGFR kinase solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

-

Protocol 3: VEGFR-2 Kinase Inhibition Assay (Kinase-Glo® MAX Assay)

This protocol is based on the BPS Bioscience VEGFR2 Kinase Assay Kit and measures the remaining ATP after the kinase reaction.[6][7]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and a positive control (e.g., Sunitinib) in kinase assay buffer.

-

Prepare a solution of recombinant human VEGFR-2 kinase.

-

Prepare a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.

-

-

Kinase Reaction:

-

In a white 96-well plate, add the test compound or control.

-

Add the VEGFR-2 kinase to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

ATP Detection:

-

Add the Kinase-Glo® MAX Reagent to each well, which simultaneously terminates the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition and determine the IC₅₀ values.

-

Part 3: Cell-Based Antiproliferative Assays

Following the identification of potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[8][9]

Protocol 4: MTT Cell Proliferation Assay

-

Cell Seeding:

-

Culture cancer cell lines known to be dependent on EGFR or VEGFR-2 signaling (e.g., A549 for EGFR, HUVEC for VEGFR-2).

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

-

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from the synthesis and biological evaluation of the compound library will allow for the establishment of a Structure-Activity Relationship (SAR). This is a critical step in understanding how different chemical modifications influence the inhibitory activity and for guiding the design of more potent and selective compounds.

Key SAR Insights for 4-Anilinoquinazoline EGFR Inhibitors:

-

Anilino Moiety: The substitution pattern on the 4-anilino ring is crucial for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored.[10]

-

Quinazoline Core: Substituents on the quinazoline ring, particularly at the 6- and 7-positions, can significantly modulate activity. Electron-donating groups, such as methoxy groups, are often beneficial.[10]

-

C4-Linker: The nature of the atom linking the quinazoline core to the phenyl ring at the C4 position is critical. An amino (-NH-) linker is a hallmark of many potent EGFR inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. By employing a systematic approach of synthesis, in vitro screening, and cell-based evaluation, researchers can efficiently explore the chemical space around the quinazoline scaffold to identify potent and selective inhibitors of key cancer targets such as EGFR and VEGFR-2. The protocols and insights provided in this document serve as a comprehensive guide to facilitate these drug discovery efforts.

References

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. atcc.org [atcc.org]

- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectroscopic Analysis of 4-Chloro-2-(4-methoxyphenyl)quinazoline

Abstract

This application note provides a detailed guide to the comprehensive spectroscopic analysis of 4-Chloro-2-(4-methoxyphenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS). The causality behind experimental choices, from solvent selection to ionization methods, is explained to ensure robust and reproducible data. This document serves as a practical guide for researchers engaged in the synthesis and characterization of novel quinazoline-based compounds, providing both the procedural steps and the theoretical framework for accurate structural elucidation.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[2] The specific substitution pattern on the quinazoline and its appended aryl rings dictates the molecule's pharmacological profile. Consequently, unambiguous structural verification is a critical step in the development of new quinazoline-based therapeutics.

This compound features a key reactive site at the C4 position (bearing the chloro group), making it a valuable intermediate for the synthesis of diverse derivative libraries.[3] The 2-(4-methoxyphenyl) substituent significantly influences the electronic properties and potential biological interactions of the molecule. This note outlines the integrated spectroscopic approach required to confirm the identity and purity of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is recommended for complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

While experimental data for the title compound is not publicly available, we can generate a highly accurate prediction based on published data for the closely related analog, 4-Chloro-2-(4-chlorophenyl)quinazoline, by accounting for the differing electronic effects of a para-methoxy group versus a para-chloro group. The methoxy group is an electron-donating group (EDG) through resonance (σp = -0.27), while the chloro group is electron-withdrawing (EWG) through induction (σp = +0.23).[4][5] This difference will primarily impact the chemical shifts of the protons and carbons on the 2-phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 5 | H | ~8.25 | d | ~8.4 | ~129.5 |

| 6 | H | ~7.65 | ddd | ~8.4, 7.0, 1.2 | ~128.0 |

| 7 | H | ~7.90 | ddd | ~8.4, 7.0, 1.2 | ~135.2 |

| 8 | H | ~8.10 | d | ~8.4 | ~122.5 |

| 2' | H | ~8.55 | d | ~8.8 | ~130.5 |

| 3' | H | ~7.05 | d | ~8.8 | ~114.5 |

| 4' | - | - | - | - | ~162.0 |

| 5' | H | ~7.05 | d | ~8.8 | ~114.5 |

| 6' | H | ~8.55 | d | ~8.8 | ~130.5 |

| OMe | H | ~3.90 | s | - | ~55.5 |

| 2 | C | - | - | - | ~159.5 |

| 4 | C | - | - | - | ~162.8 |

| 4a | C | - | - | - | ~125.9 |

| 8a | C | - | - | - | ~151.8 |

| 1' | C | - | - | - | ~130.0 |

Note: Numbering is based on standard IUPAC nomenclature for the quinazoline ring system.

Experimental Protocol: NMR Analysis

Rationale for Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it is a relatively non-polar solvent capable of dissolving a wide range of organic compounds and has a minimal residual solvent signal that does not typically interfere with the aromatic region of interest.[6]

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely.

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). The number of scans will depend on the sample concentration but may range from 1024 to 4096 for a ~50 mM sample.

-

(Optional but Recommended) Acquire 2D spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the quinazoline and phenyl rings.[9][10]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the methoxyphenyl group to the quinazoline core.[10][12]

-

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for assigning the NMR spectra, integrating data from all experiments for a confident structural confirmation.

Caption: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

ATR-FTIR is a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule.[13] It requires minimal sample preparation and provides a characteristic "fingerprint" of the compound.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic rings and the specific functional groups attached.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group/Structural Feature |

| ~3050-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2840 & ~2960 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) group |

| ~1615, 1570, 1510 | Strong-Medium | C=C & C=N Stretch | Quinazoline and Phenyl Rings |

| ~1250 | Strong | C-O Stretch (asymmetric) | Aryl Ether (-O-CH₃) |

| ~1030 | Medium | C-O Stretch (symmetric) | Aryl Ether (-O-CH₃) |

| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Phenyl Ring |

| ~760 | Strong | C-H Out-of-Plane Bend | 1,2-disubstituted (ortho) Benzene Ring portion of Quinazoline |

| ~1000-1100 | Medium | C-Cl Stretch | Aryl Chloride |

Reference data for interpretation from various sources.[14][15][16]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.[17] This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a high-quality spectrum.[17]

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[5]

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₅H₁₁ClN₂O

-

Monoisotopic Mass: 270.0560 Da

-

Expected [M+H]⁺: 271.0638 Da

-

Isotopic Pattern: A characteristic feature will be the presence of an [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.